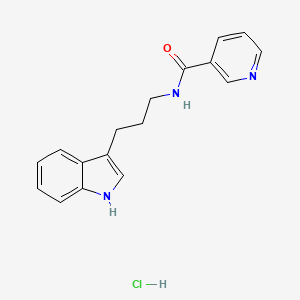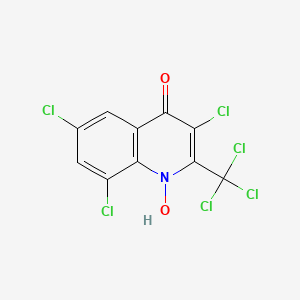
4-Quinolinol, 3,6,8-trichloro-2-(trichloromethyl)-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Quinolinol, 3,6,8-trichloro-2-(trichloromethyl)-, 1-oxide is a chemical compound known for its unique structure and properties It is characterized by the presence of multiple chlorine atoms and a trichloromethyl group attached to a quinolinol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinol, 3,6,8-trichloro-2-(trichloromethyl)-, 1-oxide typically involves the chlorination of quinolinol derivatives under controlled conditions. The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, and the process is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction temperature and time are carefully monitored to achieve the desired product with high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form. The scalability of the synthesis process is a critical factor in its commercial production .
Analyse Chemischer Reaktionen
Types of Reactions
4-Quinolinol, 3,6,8-trichloro-2-(trichloromethyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the trichloromethyl group, resulting in simpler quinolinol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dechlorinated quinolinol derivatives .
Wissenschaftliche Forschungsanwendungen
4-Quinolinol, 3,6,8-trichloro-2-(trichloromethyl)-, 1-oxide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various quinoline-based compounds, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents, making it a subject of interest in biological research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Quinolinol, 3,6,8-trichloro-2-(trichloromethyl)-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and trichloromethyl group play a crucial role in its reactivity and binding affinity. The pathways involved in its action include inhibition of microbial growth and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Quinolinol, 3,6,8-trichloro-2-(trichloromethyl): Similar in structure but lacks the 1-oxide group.
3,6,8-Trichloro-2-(trichloromethyl)-4-quinolinol: Another closely related compound with slight structural variations.
Uniqueness
The presence of the 1-oxide group in 4-Quinolinol, 3,6,8-trichloro-2-(trichloromethyl)-, 1-oxide distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
73855-39-7 |
|---|---|
Molekularformel |
C10H3Cl6NO2 |
Molekulargewicht |
381.8 g/mol |
IUPAC-Name |
3,6,8-trichloro-1-hydroxy-2-(trichloromethyl)quinolin-4-one |
InChI |
InChI=1S/C10H3Cl6NO2/c11-3-1-4-7(5(12)2-3)17(19)9(10(14,15)16)6(13)8(4)18/h1-2,19H |
InChI-Schlüssel |
ZUAVEGOLYVBJCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=O)C(=C(N2O)C(Cl)(Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


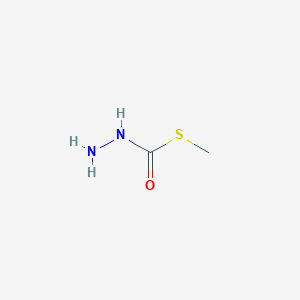


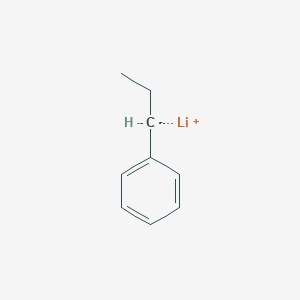
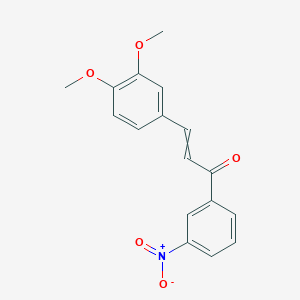
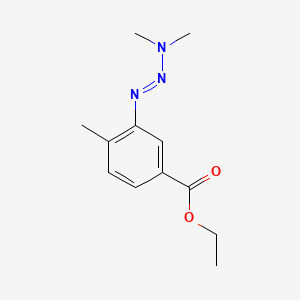
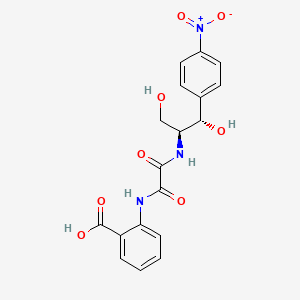
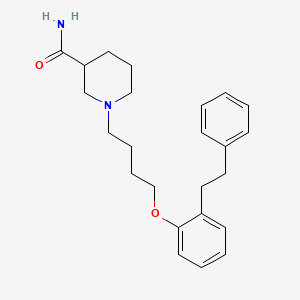

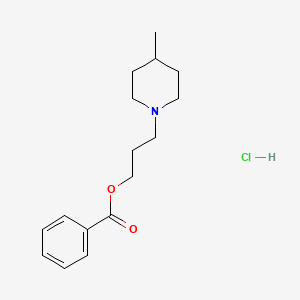
![14-[1-(4-Bromophenoxy)ethyl]-2,11a-dimethyl-1,2,3,4,7a,10,11,11a,12,13-decahydro-7h-9,11b-epoxy-13a,5a-prop[1]enophenanthro[2,1-f][1,4]oxazepine-9,12(8h)-diol](/img/structure/B14452458.png)
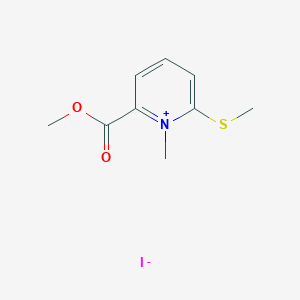
![Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester](/img/structure/B14452476.png)
